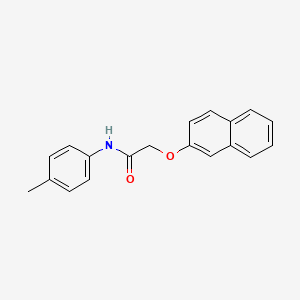

![molecular formula C16H15N3O B5571773 2-[5-(4-propylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571773.png)

2-[5-(4-propylphenyl)-1,2,4-oxadiazol-3-yl]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the formation of one-dimensional chains via intermolecular π-π interactions. For example, 2,5-Bis[4-methyl-3-(pyridin-3-yl)phenyl]-1,3,4-oxadiazole, a related compound, forms one-dimensional chains through such interactions (Hou et al., 2013).

Molecular Structure Analysis

X-ray diffraction is commonly used to analyze the molecular structure of oxadiazole derivatives. For instance, the structure of 2-(pyridin-4-yl)-5-(undecylthio)-1,3,4-oxadiazole was confirmed using this method, revealing its crystallization in the monoclinic system (Shen et al., 2018).

Chemical Reactions and Properties

Oxadiazole derivatives have been synthesized for various applications, including antimycobacterial activities. For example, 4-(5-Substituted-1,3,4-oxadiazol-2-yl)pyridines showed significant activity against Mycobacterium tuberculosis (Navarrete-Vázquez et al., 2007).

Physical Properties Analysis

The physical properties, such as thermal behavior, of oxadiazole derivatives are crucial for their applications. For example, a study on a fused, tricyclic pyridine-based energetic material, 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide, revealed its high density and low thermal stability (Ma et al., 2018).

Chemical Properties Analysis

The chemical properties, such as electron affinity and photoluminescence, of oxadiazole derivatives are important for their use in electronic and optical applications. For instance, the inclusion of pyridyl rings in 2,5-diaryl-1,3,4-oxadiazole–fluorene hybrids enhances electron affinity compared to phenyl analogues, making them useful in organic light-emitting diodes (Oyston et al., 2005).

Applications De Recherche Scientifique

Apoptosis Induction and Anticancer Activity

Compounds structurally related to 2-[5-(4-propylphenyl)-1,2,4-oxadiazol-3-yl]pyridine have been explored for their potential as apoptosis inducers and anticancer agents. For instance, derivatives with modifications in the oxadiazole and phenyl groups have shown good activity against several cancer cell lines, including breast and colorectal cancers. These compounds can arrest cells in the G(1) phase, followed by induction of apoptosis, identifying them as potential anticancer agents with specific molecular targets like TIP47, an IGF II receptor binding protein (Zhang et al., 2005).

Organic Light-Emitting Diodes (OLEDs)

Oxadiazole derivatives, including those incorporating pyridine units, have been synthesized and utilized as electron transporters and exciton blockers in OLEDs, showcasing high efficiency and reduced driving voltages. These materials have been found to significantly enhance device performance across blue, green, and red devices, demonstrating their potential as versatile components in OLED fabrication (Shih et al., 2015).

Antimicrobial and Antifungal Properties

Derivatives have been designed to exhibit potent antibacterial and antifungal properties. Some compounds have demonstrated significant activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), showing promise for the development of new antimicrobial agents (Desai et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The broad spectrum of biological activities of 1,2,4-oxadiazoles suggests that “2-[5-(4-propylphenyl)-1,2,4-oxadiazol-3-yl]pyridine” and similar compounds could be further explored for potential applications in medicine and agriculture . The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse functionalities is an important goal for modern organic chemistry .

Propriétés

IUPAC Name |

5-(4-propylphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-2-5-12-7-9-13(10-8-12)16-18-15(19-20-16)14-6-3-4-11-17-14/h3-4,6-11H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYROAMCGAIDSMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(4-Propylphenyl)-1,2,4-oxadiazol-3-yl]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5571694.png)

![4-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5571705.png)

![N-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5571707.png)

![3-{[4-(2-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5571728.png)

![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5571733.png)

![N~1~-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5571754.png)

![N-(4-fluorophenyl)-2-[(3-fluorophenyl)amino]nicotinamide](/img/structure/B5571762.png)

![N-(3,5-dimethylphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5571775.png)

![5-fluoro-2-{1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-2-yl}-1H-benzimidazole](/img/structure/B5571786.png)

![N'-[2-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5571787.png)